Adenine, 7-oxide
Overview
Description
- Adenine 7-oxide is a purine derivative.
- It is synthesized through peroxycarboxylic acid oxidation of 3-benzyladenine, which is readily obtainable from adenine by benzylation.
- The location of the oxygen function in adenine 7-oxide was confirmed by chemical reactions, including deamination and methylation, and by X-ray crystallographic analysis.
- A UV spectroscopic approach suggests that the neutral species of adenine 7-oxide exists in H₂O as an equilibrated mixture of the N(7)-oxide and N(7)-OH tautomers.
Synthesis Analysis
- Adenine 7-oxide is synthesized through nonreductive debenzylation of 3-benzyladenine 7-oxide.
- Peroxycarboxylic acid oxidation of 3-benzyladenine yields the intermediate 3-benzyladenine 7-oxide, which is then converted to adenine 7-oxide.
Molecular Structure Analysis
- X-ray crystallographic analysis confirms the structure of adenine 7-oxide.
Chemical Reactions Analysis
- Deamination and methylation reactions confirm the location of the oxygen function.
- Treatment with aqueous H₂O₂ produces adenine 7-oxide and 7-acetamido-3-benzyladenine.
Scientific Research Applications
Synthesis and Chemical Properties
- Adenine 7-oxide has been synthesized through peroxycarboxylic acid oxidation and nonreductive debenzylation processes. Its chemical properties, including reactions like deamination and methylation, have been explored, supported by X-ray crystallographic analysis (Fujii et al., 1995).
DNA Alterations and Mutagenicity
- Studies on oligo- and monodeoxyadenylic acid have shown oxidation by hydrogen peroxide at the N-7 position, leading to adenine -7-N- oxide derivatives. These derivatives have been investigated for their potential to induce mutations, revealing no mutagenic effects in certain systems, but indicating their relevance in DNA alterations (Rhaese, 1968).
Radiation-Induced Damage
- Research involving 14C-labeled adenine has demonstrated that adenine-7-N-oxide, a product of gamma-ray irradiation, can bind noncovalently to SH proteins, indicating its potential role in radiation-induced biological damage (Yamamoto, 1980).
Oxidation of N6-Alkyladenines
- Oxidations of N6-methyladenine and N6-benzyladenine with specific acids have been used to produce N(1)-oxides, contributing to a better understanding of regioselective N-oxidations in adenine derivatives (Itaya et al., 1996).
Ethylene Oxide-Induced DNA Adducts
- Studies on the formation of 7-(2-hydroxyethyl)guanine in DNA due to ethylene oxide exposure have provided insights into the interaction of such compounds with adenine and their potential implications in cancer research (Walker et al., 1992).
Excited-State Dynamics in Solution
- Research on adenine and its methylated derivatives in solution has uncovered details about their excited-state dynamics, contributing to a deeper understanding of their behavior in biological systems (Cohen et al., 2003).
Synthetic Route Establishment
- The first unequivocal synthetic route to adenine 7-oxide has been developed, highlighting the importance of controlling syntheses at specific positions in adenine molecules (Fujii et al., 1994).
Propylene Oxide Reactions with Adenine
- Propylene oxide's reaction with adenine has been explored, indicating specific alkylations and their implications in DNA interactions, relevant to understanding chemical-genetic interactions (Lawley & Jarman, 1972).
Electrocatalytic Sensing Platforms
- Advanced electrochemical sensing platforms based on materials like graphene oxide have been developed for detecting adenine, underscoring its significance in biosensing applications (Zhou et al., 2009).
Safety And Hazards
- Adenine 7-oxide should be handled with care to avoid skin and eye contact.
- Use personal protective equipment and ensure adequate ventilation.
Future Directions
- Further research could explore its potential pharmacological applications and biological effects.
properties
IUPAC Name |
7-oxido-7H-purin-7-ium-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONVOJRGPLIIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C[NH+]2[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine, 7-oxide | |
CAS RN |
21149-25-7 | |
Record name | Adenine, 7-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.